molecular formula C16H20Cl2N2O4 B12076578 4-Chloro-2-(2-hydroxy-3-morpholin-4-ylpropyl)-5-phenyl-1,2-oxazol-3-one;hydrochloride

4-Chloro-2-(2-hydroxy-3-morpholin-4-ylpropyl)-5-phenyl-1,2-oxazol-3-one;hydrochloride

Cat. No.: B12076578
M. Wt: 375.2 g/mol
InChI Key: KIWUOCZHZROUNT-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-hydroxy-3-morpholin-4-ylpropyl)-5-phenyl-1,2-oxazol-3-one;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a hydroxy group, a morpholine ring, and an oxazolone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-hydroxy-3-morpholin-4-ylpropyl)-5-phenyl-1,2-oxazol-3-one;hydrochloride typically involves multiple steps. The starting materials often include chlorinated aromatic compounds and morpholine derivatives. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise control over temperature, pressure, and pH. The use of automated systems and continuous monitoring ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-hydroxy-3-morpholin-4-ylpropyl)-5-phenyl-1,2-oxazol-3-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution of the chloro group may result in various substituted derivatives.

Scientific Research Applications

4-Chloro-2-(2-hydroxy-3-morpholin-4-ylpropyl)-5-phenyl-1,2-oxazol-3-one;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-hydroxy-3-morpholin-4-ylpropyl)-5-phenyl-1,2-oxazol-3-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(2-hydroxy-3-morpholin-4-ylpropyl)-5-phenyl-1,2-oxazol-3-one
  • 4-Chloro-2-(2-hydroxy-3-morpholin-4-ylpropyl)-5-phenyl-1,2-oxazol-3-one;hydrochloride

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C16H20Cl2N2O4

Molecular Weight

375.2 g/mol

IUPAC Name

4-chloro-2-(2-hydroxy-3-morpholin-4-ylpropyl)-5-phenyl-1,2-oxazol-3-one;hydrochloride

InChI

InChI=1S/C16H19ClN2O4.ClH/c17-14-15(12-4-2-1-3-5-12)23-19(16(14)21)11-13(20)10-18-6-8-22-9-7-18;/h1-5,13,20H,6-11H2;1H

InChI Key

KIWUOCZHZROUNT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(CN2C(=O)C(=C(O2)C3=CC=CC=C3)Cl)O.Cl

Origin of Product

United States

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